molecular formula C32H30ClIN4OSSe B15187425 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide CAS No. 93839-00-0

5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide

Cat. No.: B15187425
CAS No.: 93839-00-0
M. Wt: 760.0 g/mol
InChI Key: SBGZIEIUMAZYSW-YSMHOMIXSA-M
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Description

5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is known for its unique structural features, which include a benzothiazole ring, a benzoselenazole ring, and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and benzoselenazole intermediates, followed by their condensation with appropriate aldehydes and ketones. The final step involves the formation of the benzothiazolium salt through quaternization with an alkyl halide, such as methyl iodide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or selenoethers.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or benzoselenazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and selenols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thioethers.

Scientific Research Applications

5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including its role as a diagnostic agent in imaging studies.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzothiazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide
  • 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium bromide

Uniqueness

The uniqueness of 5-Chloro-3-ethyl-2-((1-ethyl-4-((3-ethyl-3H-benzoselenazol-2-ylidene)ethylidene)-5-oxo-3-phenylimidazolidin-2-ylidene)methyl)benzothiazolium iodide lies in its combination of benzothiazole, benzoselenazole, and imidazolidine rings, which confer distinct chemical and biological properties

Properties

CAS No.

93839-00-0

Molecular Formula

C32H30ClIN4OSSe

Molecular Weight

760.0 g/mol

IUPAC Name

(2Z,5E)-2-[(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-3-ethyl-5-[(2Z)-2-(3-ethyl-1,3-benzoselenazol-2-ylidene)ethylidene]-1-phenylimidazolidin-4-one;iodide

InChI

InChI=1S/C32H30ClN4OSSe.HI/c1-4-34-26-20-22(33)16-18-27(26)39-30(34)21-29-36(6-3)32(38)25(37(29)23-12-8-7-9-13-23)17-19-31-35(5-2)24-14-10-11-15-28(24)40-31;/h7-21H,4-6H2,1-3H3;1H/q+1;/p-1/b25-17+,31-19-;

InChI Key

SBGZIEIUMAZYSW-YSMHOMIXSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2[Se]/C1=C\C=C\3/C(=O)N(/C(=C\C4=[N+](C5=C(S4)C=CC(=C5)Cl)CC)/N3C6=CC=CC=C6)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2[Se]C1=CC=C3C(=O)N(C(=CC4=[N+](C5=C(S4)C=CC(=C5)Cl)CC)N3C6=CC=CC=C6)CC.[I-]

Origin of Product

United States

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